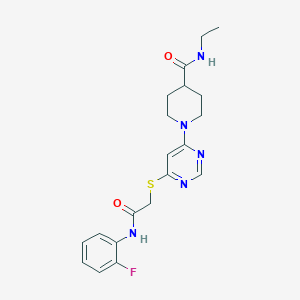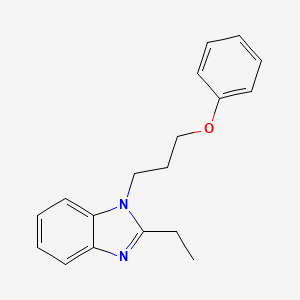![molecular formula C15H13Cl2NO3S B2500030 2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide CAS No. 339104-58-4](/img/structure/B2500030.png)
2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C15H13Cl2NO3S and a molecular weight of 358.24 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-(4-methylbenzenesulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide can be compared with similar compounds such as:
2,2-dichloro-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of a methylbenzenesulfonyl group.
2,2-dichloro-N-(4-nitrophenyl)acetamide: This compound contains a nitro group, which imparts different chemical and biological properties.
2,2-dichloro-N-(4-aminophenyl)acetamide: The presence of an amino group makes this compound more reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[4-(4-methylphenyl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-10-2-6-12(7-3-10)22(20,21)13-8-4-11(5-9-13)18-15(19)14(16)17/h2-9,14H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCFPBZLXWOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
![N-cyclopentyl-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2499956.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-{[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline](/img/structure/B2499961.png)
![4-methyl-6-(4-phenoxyphenyl)-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499963.png)



